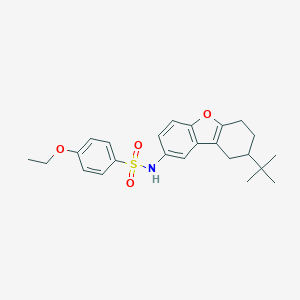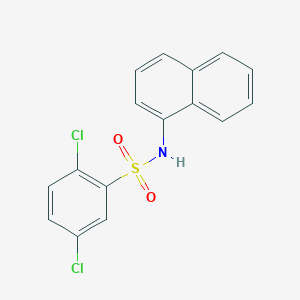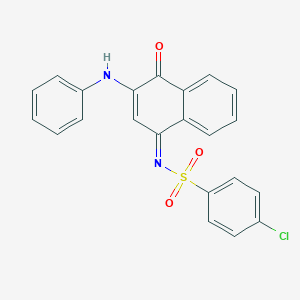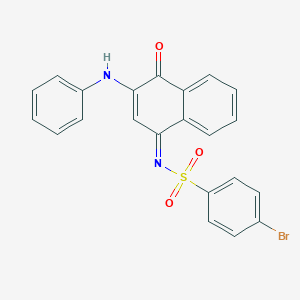![molecular formula C21H14N2O3S B281759 N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as NSC745887 and has been studied for its ability to inhibit the growth of cancer cells and its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of NSC745887 is not fully understood, but research has shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. This process involves the activation of caspase enzymes, which play a key role in the destruction of cancer cells.
Biochemical and Physiological Effects:
NSC745887 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to inhibit the activity of certain enzymes that play a role in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
NSC745887 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have good stability and solubility in various solvents. However, one limitation of this compound is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on NSC745887. One area of interest is the development of more potent analogs of the compound that can be used in cancer treatment. Another area of interest is the study of the compound's mechanism of action, which could provide insights into the development of new cancer therapies. Finally, research is needed to determine the safety and efficacy of NSC745887 in human clinical trials.
Synthesis Methods
NSC745887 can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with a series of reagents to form the desired compound. The synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
NSC745887 has been extensively studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition to its anti-cancer properties, NSC745887 has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and inflammation.
properties
Molecular Formula |
C21H14N2O3S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C21H14N2O3S/c24-21-16-9-4-8-15-19(12-11-18(22-21)20(15)16)27(25,26)23-17-10-3-6-13-5-1-2-7-14(13)17/h1-12,23H,(H,22,24) |
InChI Key |
RBFGDXMYZRFHMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)

![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)


